C.I. Acid red 151

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

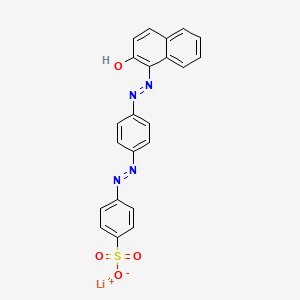

Structure

3D Structure of Parent

Propiedades

Número CAS |

51988-26-2 |

|---|---|

Fórmula molecular |

C22H15LiN4O4S |

Peso molecular |

438.4 g/mol |

Nombre IUPAC |

lithium 4-[[4-[(2-hydroxynaphthalen-1-yl)diazenyl]phenyl]diazenyl]benzenesulfonate |

InChI |

InChI=1S/C22H16N4O4S.Li/c27-21-14-5-15-3-1-2-4-20(15)22(21)26-25-17-8-6-16(7-9-17)23-24-18-10-12-19(13-11-18)31(28,29)30;/h1-14,27H,(H,28,29,30);/q;+1/p-1 |

Clave InChI |

KFFZUMQADBQOBO-UHFFFAOYSA-M |

SMILES canónico |

[Li+].C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)N=NC4=CC=C(C=C4)S(=O)(=O)[O-])O |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to C.I. Acid Red 151 (CAS 6406-56-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Acid Red 151, identified by CAS number 6406-56-0, is a dis-azo dye belonging to the acid dye category.[1] Primarily utilized in the textile industry for dyeing wool, silk, and polyamide fabrics, its chemical structure and properties have also made it a subject of environmental research, particularly concerning its removal from industrial effluents. This technical guide provides a comprehensive overview of this compound, consolidating available data on its physicochemical characteristics, synthesis, and analytical methods. While its primary applications are industrial, this document also explores its toxicological profile and environmental fate, aspects crucial for a thorough understanding of its potential biological interactions. Due to a paucity of data regarding its specific effects on cellular signaling pathways or its direct relevance to drug development, this guide focuses on the foundational chemical and environmental aspects of the compound, presenting a clear summary of the current state of knowledge.

Physicochemical Properties

This compound is a dark red powder with specific solubility characteristics that dictate its applications.[1] It is soluble in water, forming a cloudy brown-orange solution, and is also soluble in ethanol and ethylene glycol ether.[1] Its appearance and color are pH-dependent; the aqueous solution turns orange-brown with the addition of concentrated hydrochloric acid and dark purple with concentrated sodium hydroxide solution.[1] In concentrated sulfuric acid, it exhibits a blue-green color, which dilutes to a weak brown-orange.[1]

Table 1: Physicochemical Data of this compound

| Property | Value | Reference(s) |

| CAS Number | 6406-56-0 | [1][2] |

| C.I. Name | Acid Red 151 | [1][3] |

| C.I. Number | 26900 | [1] |

| Molecular Formula | C22H15N4NaO4S | [1][2] |

| Molecular Weight | 454.43 g/mol | [1][2] |

| Appearance | Dark red powder | [1] |

| Solubility in Water | 20 g/L | [3] |

| Synonyms | Weak Acid Red F-2R, Acid Red F-2R, Acid Red N-2R, Acid Red P-BL, Weak Acid Red BL, Erionyl Red B | [1] |

Synthesis and Manufacturing

The synthesis of this compound involves a two-step diazotization and coupling reaction.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-((4-Aminophenyl)diazenyl)benzenesulfonic acid

-

2-Naphthol

-

Hydrochloric acid (or Phosphoric acid)

-

Sodium nitrite

-

Sodium hydroxide (or Sodium phosphate)

-

Water

Procedure:

-

Diazotization: 4-((4-Aminophenyl)diazenyl)benzenesulfonic acid is diazotized in an aqueous solution of hydrochloric acid with sodium nitrite at a low temperature (typically 0-5 °C) to form the corresponding diazonium salt.[1]

-

Coupling: The resulting diazonium salt solution is then slowly added to a cold aqueous alkaline solution of 2-Naphthol. The coupling reaction occurs to form the this compound dye.[1]

-

Improved Non-Gelling Formulation: A patented process suggests an improvement for better solubility and stability. This involves diazotizing the sodium salt of aminoazobenzene monosulfonic acid in aqueous phosphoric acid. The subsequent coupling with 2-naphthol is carried out by adding the diazonium salt to a cold aqueous sodium hydroxide solution of the coupler. This method aims to form disodium hydrogen phosphate salts in situ, which remain in the final solution.

Applications and Uses

The primary application of this compound is as a dye for various natural and synthetic fibers. Its affinity for proteinaceous substrates makes it particularly suitable for:

-

Textile Dyeing: It is extensively used for dyeing wool, silk, and polyamide (nylon) fabrics.

-

Leather Dyeing: It is also employed in the coloring of leather.

-

Direct Printing: The dye can be used for the direct printing of silk and wool fabrics.

Analytical Methods

Spectrophotometric Analysis for Degradation Studies

A common method to monitor the degradation of this compound in aqueous solutions is UV-Vis spectrophotometry.

Protocol:

-

Sample Preparation: Aqueous samples containing this compound are collected at various time points during the degradation experiment.

-

Measurement: The absorbance of the samples is measured at the dye's maximum absorbance wavelength (λmax).

-

Quantification: The concentration of the dye is determined using a pre-established calibration curve of absorbance versus known concentrations of this compound. The percentage of color removal can be calculated from the change in absorbance over time.

Toxicological and Environmental Profile

The toxicological data specifically for this compound is limited. However, general information on azo dyes provides some insight into its potential hazards.

Table 2: Toxicological and Environmental Data Summary

| Parameter | Finding | Reference(s) |

| Acute Oral Toxicity | General for azo dyes: LD50 values are typically between 250-2,000 mg/kg body weight. No specific value is available for Acid Red 151. | [4] |

| Skin/Eye Irritation | No specific data available for Acid Red 151. | |

| Mutagenicity/Genotoxicity | Some azo dyes have been shown to be mutagenic, often after reductive cleavage of the azo bond to form aromatic amines. No specific Ames test or other mutagenicity data is available for Acid Red 151. | [5] |

| Carcinogenicity | Certain azo dyes that can metabolize to carcinogenic aromatic amines are classified as potential carcinogens. No specific carcinogenicity studies were found for Acid Red 151. | [4] |

| Biodegradation | This compound can be aerobically biodegraded by acclimated microorganisms.[6] The azo bond can be reductively cleaved under certain conditions, leading to the formation of aromatic amines. | [7] |

Environmental Fate and Degradation

This compound is a compound of environmental interest due to its presence in textile industry wastewater. Research has focused on its removal and degradation through various methods.

Advanced Oxidation Processes (AOPs): Studies have demonstrated the effective degradation of this compound using AOPs, such as ozonation. The degradation mechanism is believed to involve the direct oxidation of the dye molecule by ozone.[8]

Biodegradation: Aerobic biodegradation by microbial consortia has been shown to be an effective method for the removal of this compound from water, with up to 99% color removal reported.[6] The process can lead to the mineralization of the dye into carbon dioxide.[6]

Experimental Protocol: Aerobic Biodegradation

The following is a generalized protocol based on a study of the aerobic degradation of this compound.[6]

Materials and Bioreactor Setup:

-

Sequencing batch biofilter packed with a porous volcanic rock.

-

Acclimated microbial consortium.

-

Mineral medium containing this compound as the sole carbon and energy source.

-

Aeration system.

Procedure:

-

Acclimation: Microorganisms are acclimated to this compound by gradually increasing the dye concentration in the mineral medium.

-

Bioreactor Operation: The sequencing batch biofilter is operated in cycles, typically including phases for feeding, reaction (aeration), settling, and decanting.

-

Monitoring: The degradation of the dye is monitored by measuring color removal (spectrophotometry) and oxygen uptake rate.

-

Analysis: The extent of mineralization can be determined by measuring the amount of CO2 produced.

Conclusion

This compound is a well-characterized synthetic dye with significant industrial applications. Its physicochemical properties and synthesis are well-documented. The primary focus of scientific research on this compound has been its environmental impact and the development of effective remediation strategies, such as advanced oxidation processes and biodegradation. A significant gap exists in the literature concerning its biological activity, specific toxicological data (such as LD50, skin/eye irritation, and genotoxicity), and its potential interactions with biological systems at a molecular level. For researchers in drug development and related fields, while the foundational chemical data is available, further investigation would be required to ascertain any pharmacological or toxicological relevance. The information presented in this guide serves as a comprehensive summary of the current knowledge base for this compound.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Acid Red 151 (C.I.) [chembk.com]

- 3. saujanyaexports.com [saujanyaexports.com]

- 4. Toxicity and Fate of Azo Dyes, Danish Environmental Protection Agency [www2.mst.dk]

- 5. Genotoxicity of textile dyes evaluated with Ames test and rec-assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aerobic degradation of the azo dye acid red 151 in a sequencing batch biofilter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biodegradation, Decolorization, and Detoxification of Di-Azo Dye Direct Red 81 by Halotolerant, Alkali-Thermo-Tolerant Bacterial Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Spectral Characteristics of Acid Red 151 in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 151, also known as C.I. 26900, is a diazo dye with the molecular formula C₂₂H₁₅N₄NaO₄S and a molecular weight of 454.43 g/mol .[1][2] It is characterized by its dark red powder form and its utility in dyeing protein fibers like wool and silk, as well as polyamides.[1][3] The dye is soluble in water, presenting a cloudy brown-orange solution, and soluble in ethanol, appearing orange.[1][4] This guide provides an in-depth overview of the spectral characteristics of Acid Red 151 in solution, focusing on its ultraviolet-visible (UV-Vis) absorption properties and the factors influencing them. This information is critical for its application in various research and development contexts, including its use as a model compound in degradation studies and for quantitative analysis.

Physicochemical Properties

A summary of the key physicochemical properties of Acid Red 151 is presented below.

| Property | Value | Reference(s) |

| CI Name | Acid Red 151 | [1] |

| CI Number | 26900 | [1] |

| CAS Number | 6406-56-0 | [1][2] |

| Molecular Formula | C₂₂H₁₅N₄NaO₄S | [1][2] |

| Molecular Weight | 454.43 g/mol | [1][2] |

| Appearance | Dark red powder | [1][4] |

UV-Visible Absorption Spectroscopy

The UV-Vis absorption spectrum of a compound provides valuable information about its electronic transitions. For Acid Red 151, the most prominent feature in the visible region is a strong absorption band, which is responsible for its red color.

Absorption Maxima (λmax)

The wavelength of maximum absorbance (λmax) for Acid Red 151 in aqueous solutions is consistently reported to be in the range of 510 nm to 512 nm .[5] This peak is attributed to the π → π* electronic transitions within the conjugated system of the diazo dye structure.[6] The degradation of Acid Red 151 is often monitored by the decrease in absorbance at this wavelength.[7]

Molar Absorptivity (ε)

The molar absorptivity (or extinction coefficient), ε, is a measure of how strongly a chemical species absorbs light at a given wavelength. It is a constant for a particular substance at a specific wavelength and in a given solvent, as defined by the Beer-Lambert Law (A = εbc, where A is absorbance, b is the path length, and c is the concentration).

While several studies utilize the absorbance of Acid Red 151 for quantitative analysis, a definitive value for its molar absorptivity in a specific solvent has not been readily available in the reviewed literature. For other disperse azo dyes, molar absorptivity values have been reported to be in the range of 35,000 to 216,000 L·mol⁻¹·cm⁻¹.[8] The determination of the specific molar absorptivity for Acid Red 151 is crucial for accurate quantification and requires experimental measurement.

Solvatochromism

Solvatochromism is the phenomenon where the color of a solute changes with the polarity of the solvent. This change is reflected in a shift of the absorption maximum (λmax). Acid Red 151 exhibits solvatochromic behavior. For instance, it is described as having a cloudy brown-light orange appearance in water and an orange color in ethanol, indicating a shift in its absorption spectrum.[1] A detailed study quantifying the λmax in a range of solvents with varying polarities would be necessary to fully characterize its solvatochromic properties.

Effect of pH

The absorption spectrum of Acid Red 151 is sensitive to changes in pH. The color of its aqueous solution changes in the presence of strong acids and bases. In a strong hydrochloric acid solution, it appears orange-brown, while in a thick sodium hydroxide solution, it turns dark purple.[1][4] This indicates significant shifts in the λmax due to the protonation or deprotonation of the dye molecule, which alters the electronic structure and the energy of the electronic transitions. The ozonation kinetics of Acid Red 151 have been shown to be pH-dependent, with reaction rates varying at different pH values.[9]

Fluorescence Spectroscopy

Information regarding the fluorescence properties of Acid Red 151 is limited in the available literature. While it is classified under "fluorescent dyes" in some databases, specific data on its emission maxima and quantum yields are not provided.[10] Many azo dyes are known to be fluorescent, and this property is often influenced by the molecular structure and the solvent environment.[11] Further experimental investigation is required to fully characterize the fluorescence characteristics of Acid Red 151.

Experimental Protocols

Determination of Molar Absorptivity (ε)

The following is a general experimental protocol for the determination of the molar absorptivity of Acid Red 151.

Investigation of the Effect of pH on Absorption Spectra

This protocol outlines the steps to study the influence of pH on the spectral properties of Acid Red 151.

Logical Relationships

The relationship between the chemical properties of Acid Red 151 and its observed spectral characteristics is governed by fundamental principles of photochemistry.

Conclusion

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. scbt.com [scbt.com]

- 3. Skyacido® Acid Red 151 - Buy acid dyes red 151, acid dyes fluorescent dye, acid dyes cas 6404-56-0 Product on TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]

- 4. ACID RED 151 CAS#: 6406-56-0 [amp.chemicalbook.com]

- 5. Absorption [Acid Red 151] | AAT Bioquest [aatbio.com]

- 6. researchgate.net [researchgate.net]

- 7. bjas.journals.ekb.eg [bjas.journals.ekb.eg]

- 8. Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A kinetic study on the decolorization of aqueous solutions of Acid Red-151 by ozonation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

An In-Depth Technical Guide to the Synthesis and Manufacturing of C.I. Acid Red 151

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Acid Red 151, a significant member of the bis-azo class of dyes, finds extensive application in the coloring of various materials, including polyamide, silk, wool, and leather.[1][2][3] Its synthesis is a classic example of diazo coupling, a cornerstone of industrial organic synthesis. This technical guide provides a comprehensive overview of the manufacturing process of this compound, detailing the underlying chemical principles, experimental protocols, and key process parameters. The document is intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and material science.

Introduction

This compound, with the Colour Index number 26900 and CAS Registry Number 6406-56-0, is a dark red powder.[1][2] Its molecular formula is C₂₂H₁₅N₄NaO₄S, corresponding to a molecular weight of 454.43 g/mol .[1][2][3] The dye is characterized by its solubility in water, presenting as a cloudy brown-light orange solution, and its insolubility in most organic solvents.[1][2][3] The synthesis of this compound is a two-step process involving the diazotization of 4-((4-Aminophenyl)diazenyl)benzenesulfonic acid followed by the azo coupling with 2-naphthol.[1][2] This guide will elaborate on the intricacies of this synthesis, providing a foundational understanding for its laboratory-scale preparation and industrial manufacturing.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| C.I. Name | Acid Red 151 | [1][2] |

| CAS No. | 6406-56-0 | [1][2] |

| Molecular Formula | C₂₂H₁₅N₄NaO₄S | [1][2][3] |

| Molecular Weight | 454.43 g/mol | [1][2][3] |

| Appearance | Dark red powder | [1][2][3] |

| Solubility in Water | 20 g/L | [4] |

Synthesis Pathway

The synthesis of this compound is a sequential two-stage process. The first stage is the diazotization of the aromatic amine, 4-((4-Aminophenyl)diazenyl)benzenesulfonic acid. The second stage is the coupling of the resulting diazonium salt with 2-naphthol.

Diagram: Synthesis Pathway of this compound

Caption: Overall synthesis pathway of this compound.

Experimental Protocols

The following protocols are based on established procedures for diazotization and azo coupling reactions, adapted for the synthesis of this compound.

Stage 1: Diazotization of 4-((4-Aminophenyl)diazenyl)benzenesulfonic acid

This stage involves the conversion of the primary aromatic amine group of 4-((4-aminophenyl)diazenyl)benzenesulfonic acid into a diazonium salt using nitrous acid, which is generated in-situ from sodium nitrite and a strong mineral acid.

Materials:

-

4-((4-Aminophenyl)diazenyl)benzenesulfonic acid

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Distilled Water

-

Ice

Procedure:

-

Preparation of the Amine Suspension: In a beaker, create a suspension of 4-((4-aminophenyl)diazenyl)benzenesulfonic acid in distilled water.

-

Acidification: Carefully add concentrated hydrochloric acid to the suspension while stirring. An excess of acid is required to ensure the formation of the amine salt and to generate nitrous acid in the subsequent step.

-

Cooling: Cool the mixture to 0-5 °C in an ice bath with continuous stirring. It is crucial to maintain this low temperature to prevent the decomposition of the unstable diazonium salt.

-

Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite in cold distilled water.

-

Diazotization: Slowly add the sodium nitrite solution dropwise to the cold, acidic amine suspension. Maintain vigorous stirring and ensure the temperature does not exceed 5 °C.

-

Completion: After the addition is complete, continue stirring the mixture for an additional 30 minutes in the ice bath to ensure the diazotization reaction is complete. The resulting solution contains the diazonium salt and should be used immediately in the next stage.

Stage 2: Azo Coupling with 2-Naphthol

The freshly prepared diazonium salt is a weak electrophile and will react with an activated aromatic compound, in this case, 2-naphthol, which is the coupling component. The reaction is carried out in an alkaline medium to activate the 2-naphthol.

Materials:

-

Diazonium salt solution (from Stage 1)

-

2-Naphthol

-

Sodium Hydroxide (NaOH)

-

Sodium Chloride (NaCl) (for salting out)

-

Distilled Water

-

Ice

Procedure:

-

Preparation of the Coupling Solution: In a separate beaker, dissolve 2-naphthol in an aqueous solution of sodium hydroxide. This forms the sodium salt of 2-naphthol, which is more soluble and a more potent coupling agent.

-

Cooling: Cool this alkaline solution of 2-naphthol to 5-10 °C in an ice bath.

-

Coupling Reaction: Slowly add the cold diazonium salt solution from Stage 1 to the cold alkaline 2-naphthol solution with vigorous stirring. A brightly colored precipitate of this compound should form immediately.

-

pH Adjustment: During the addition, maintain the pH of the reaction mixture in the alkaline range (pH 8-10) to facilitate the coupling reaction.

-

Completion: Continue to stir the reaction mixture in the ice bath for 1-2 hours to ensure the coupling is complete.

-

Isolation: The dye can be precipitated more completely by adding sodium chloride to the mixture ("salting out").

-

Filtration and Washing: Collect the precipitated dye by vacuum filtration. Wash the filter cake with a cold, saturated sodium chloride solution to remove impurities.

-

Drying: Dry the purified this compound in a vacuum oven at a low temperature.

Manufacturing Process Workflow

The industrial manufacturing of this compound follows the same fundamental chemical principles as the laboratory synthesis but is scaled up and optimized for efficiency and safety.

Diagram: Industrial Manufacturing Workflow

References

Solubility of Acid Red 151 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 151, also known by its Colour Index name C.I. 26900, is a bis-azo dye characterized by its vibrant red color. Its application spans various industries, including textiles, leather, and potentially as a non-toxic coloring agent in specific research applications. The solubility of Acid Red 151 in different solvent systems is a critical parameter that dictates its utility, formulation, and purification processes. This technical guide provides a comprehensive overview of the solubility of Acid Red 151 in various organic solvents, detailed experimental protocols for solubility determination, and a logical workflow for these procedures.

Data Presentation: Solubility of Acid Red 151

Quantitative solubility data for Acid Red 151 in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, based on technical data sheets and qualitative descriptions, a summary of its solubility characteristics is presented below. It is important to note that the term "soluble" is often used qualitatively in technical literature and may not represent high solubility in a quantitative sense.

| Solvent Class | Solvent Name | Chemical Formula | Qualitative Solubility | Quantitative Solubility (g/L at 25°C) |

| Water | Water | H₂O | Soluble | 10[1] |

| Alcohols | Ethanol | C₂H₅OH | Soluble (orange-red solution)[2] | Data not available |

| Glycol Ethers | Ethylene Glycol Ethyl Ether | C₄H₁₀O₂ | Soluble[2] | Data not available |

| Other Organic Solvents | Various (e.g., acetone, toluene, hexane) | - | Insoluble[2][3] | Not applicable |

Note: A certificate of analysis for Acid Red 151 indicates a solubility of 20 g/L; however, the solvent is not specified and is presumed to be water.[4]

Experimental Protocols for Solubility Determination

The determination of dye solubility is a fundamental experimental procedure. Below are detailed methodologies for three common techniques used to quantify the solubility of dyes like Acid Red 151 in organic solvents.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the saturation solubility of a compound in a given solvent.

Objective: To determine the mass of Acid Red 151 that can dissolve in a specific volume of an organic solvent at a constant temperature to reach saturation.

Materials:

-

Acid Red 151 powder

-

Selected organic solvent (e.g., ethanol, ethylene glycol ethyl ether)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or magnetic stirrer with hotplate

-

Syringe with a solvent-resistant membrane filter (e.g., PTFE, 0.45 µm pore size)

-

Pre-weighed evaporation dish or beaker

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of Acid Red 151 powder to a series of vials.

-

Accurately pipette a known volume of the organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary study to determine the time required to reach equilibrium.

-

-

Sample Collection and Filtration:

-

Allow the vials to stand undisturbed at the set temperature for at least 2 hours to permit undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed evaporation dish.

-

-

Solvent Evaporation and Weighing:

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the dye. For volatile solvents, this can be done at a moderate temperature (e.g., 60-80°C). For less volatile solvents, a vacuum oven is recommended.

-

Once all the solvent has evaporated, cool the dish in a desiccator to room temperature.

-

Weigh the dish containing the dried dye residue on an analytical balance.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

Calculation of Solubility: The solubility (S) is calculated using the following formula:

S (g/L) = (Mass of dried dye (g)) / (Volume of filtered solution (L))

UV-Visible Spectrophotometry Method

This method is suitable for compounds that absorb light in the UV-Visible range and offers a sensitive way to determine concentration.

Objective: To determine the concentration of a saturated solution of Acid Red 151 by measuring its absorbance and using a calibration curve.

Materials:

-

Acid Red 151 powder

-

Selected organic solvent

-

UV-Visible spectrophotometer

-

Quartz or glass cuvettes (depending on the solvent's UV cutoff)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of Acid Red 151 of a known concentration in the chosen organic solvent.

-

Perform a series of dilutions to prepare several standard solutions of decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for Acid Red 151 in that solvent.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solution:

-

Follow the "Preparation of Saturated Solution" and "Sample Collection and Filtration" steps as described in the Gravimetric Method.

-

-

Analysis of the Saturated Solution:

-

Accurately dilute a small, known volume of the clear, saturated filtrate with the same solvent to bring its absorbance into the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample.

-

Multiply the calculated concentration by the dilution factor to obtain the concentration of the saturated solution, which represents the solubility.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and specific method for determining the concentration of a solute in a solution.

Objective: To determine the concentration of a saturated solution of Acid Red 151 using HPLC with a suitable detector (e.g., UV-Vis or Diode Array).

Materials:

-

HPLC system with a suitable column (e.g., C18) and detector

-

Acid Red 151 powder

-

HPLC-grade organic solvent and other mobile phase components

-

Volumetric flasks, pipettes, and autosampler vials

-

Analytical balance

Procedure:

-

Method Development:

-

Develop an HPLC method capable of separating Acid Red 151 from any potential impurities. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of Acid Red 151 of known concentrations in the mobile phase or a solvent compatible with the mobile phase.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Plot a graph of peak area versus concentration to create a calibration curve.

-

-

Preparation of Saturated Solution:

-

Follow the "Preparation of Saturated Solution" and "Sample Collection and Filtration" steps as described in the Gravimetric Method.

-

-

Analysis of the Saturated Solution:

-

Accurately dilute a known volume of the clear, saturated filtrate with the mobile phase or a compatible solvent.

-

Inject the diluted sample into the HPLC system and record the peak area for Acid Red 151.

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of the diluted sample based on its peak area.

-

Multiply this concentration by the dilution factor to find the solubility of Acid Red 151 in the organic solvent.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of Acid Red 151 using the gravimetric method.

Caption: Experimental workflow for gravimetric determination of solubility.

References

In-Depth Technical Guide: Toxicological and Ecotoxicological Profile of Acid Red 151

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid Red 151 (C.I. 26900; CAS No. 6406-56-0) is a disazo acid dye utilized in the textile and leather industries. This technical guide provides a comprehensive overview of the available toxicological and ecotoxicological data for Acid Red 151. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes the existing information, including acute toxicity data in rodents, and discusses its potential environmental impact based on the general behavior of azo dyes. Standardized experimental protocols for key toxicological and ecotoxicological endpoints are detailed to guide future research and data generation. The potential for metabolic activation into hazardous aromatic amines, a characteristic concern for azo dyes, is also explored. This guide aims to be a critical resource for professionals requiring a thorough understanding of the safety and environmental profile of Acid Red 151.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | Sodium 4-((4-((2-hydroxy-1-naphthalenyl)azo)phenyl)azo)benzenesulfonate | [1] |

| C.I. Name | Acid Red 151 | [1] |

| CAS Number | 6406-56-0 | [1] |

| Molecular Formula | C₂₂H₁₅N₄NaO₄S | |

| Molecular Weight | 454.43 g/mol | |

| Appearance | Red powder | [1] |

| Chemical Class | Diazo | [1] |

Toxicological Data

The available toxicological data for Acid Red 151 is primarily focused on acute oral toxicity. Information regarding other toxicological endpoints such as chronic toxicity, carcinogenicity, and reproductive toxicity is limited.

Acute Toxicity

The primary measure of acute toxicity is the median lethal dose (LD50), which is the dose required to kill half the members of a tested population after a specified test duration.

| Endpoint | Species | Route | Value | Toxic Effects | Reference |

| LD50 | Rat | Oral | 7736 mg/kg | Chromodacryorrhea (secretion of red tears), changes in urine composition, weight loss or decreased weight gain. |

Skin and Eye Irritation

Qualitative data from safety data sheets indicate that Acid Red 151 may cause skin and eye irritation.[2]

Sensitization

No specific data on the skin sensitization potential of Acid Red 151 was found.

Mutagenicity and Carcinogenicity

Ecotoxicological Data

Quantitative ecotoxicological data for Acid Red 151 is scarce in the available literature. Many safety data sheets report "no data available" for its effects on aquatic organisms.[5] General information for the class of azo dyes suggests that most have a fish LC50 greater than 1 mg/L.[2]

| Endpoint | Species | Duration | Value | Reference |

| Fish Toxicity (LC50) | Oncorhynchus mykiss (Rainbow Trout) | 96 hours | > 100 mg/L | [5] |

| Daphnia Toxicity (EC50) | Daphnia magna | 48 hours | No data available | |

| Algae Toxicity (IC50) | Pseudokirchneriella subcapitata | 72 hours | No data available |

Experimental Protocols

The following sections describe standardized methodologies for key toxicological and ecotoxicological experiments, based on OECD guidelines. These protocols are provided as a reference for the generation of new data for Acid Red 151.

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

-

Test Animals: Healthy, young adult rats of a single sex (usually females) are used.

-

Housing and Feeding: Animals are housed in standard conditions with free access to food and water, except for a brief fasting period before dosing.

-

Dosing: The test substance is administered orally by gavage in a stepwise procedure using a limited number of animals at each step. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight) based on available information.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Endpoint: The test allows for the classification of the substance into a toxicity class based on the observed mortality at different dose levels.

Fish, Acute Toxicity Test - OECD 203

This test determines the concentration of a substance that is lethal to 50% of a test fish population over a 96-hour period.

-

Test Species: A standard fish species such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio) is used.

-

Test System: Fish are exposed to the test substance in a static, semi-static, or flow-through system.

-

Concentrations: A range of concentrations of the test substance is prepared, typically in a geometric series. A control group (without the test substance) is also included.

-

Exposure: Fish are exposed to the test concentrations for 96 hours.

-

Observations: Mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

-

Endpoint: The LC50 (Lethal Concentration 50%) and its confidence limits are calculated at the end of the exposure period.

Daphnia sp. Acute Immobilisation Test - OECD 202

This test assesses the acute toxicity of a substance to Daphnia magna.

-

Test Organisms: Young daphnids (less than 24 hours old) are used.

-

Test System: Daphnids are exposed to the test substance in a static system for 48 hours.

-

Concentrations: A series of test concentrations and a control are prepared.

-

Exposure: Daphnids are exposed to the test concentrations for 48 hours under controlled temperature and light conditions.

-

Observations: The number of immobilized daphnids is recorded at 24 and 48 hours.

-

Endpoint: The EC50 (Effective Concentration 50%), the concentration that immobilizes 50% of the daphnids, is calculated at 48 hours.

Alga, Growth Inhibition Test - OECD 201

This test evaluates the effect of a substance on the growth of a freshwater green alga.

-

Test Organism: A rapidly growing species of green algae, such as Pseudokirchneriella subcapitata, is used.

-

Test System: Algal cultures are exposed to the test substance in a nutrient-rich medium under constant illumination and temperature for 72 hours.

-

Concentrations: A range of test concentrations and a control are used.

-

Growth Measurement: Algal growth is measured at least every 24 hours by cell counts or another biomass surrogate (e.g., fluorescence).

-

Endpoint: The IC50 (Inhibitory Concentration 50%), the concentration that causes a 50% reduction in algal growth (either growth rate or yield), is calculated.

Signaling Pathways and Mechanisms of Toxicity

No specific signaling pathways for the toxicity of Acid Red 151 have been elucidated. The primary mechanism of concern for azo dyes is their reductive metabolism to aromatic amines. This can occur through the action of azoreductase enzymes present in various organisms, including gut microbiota and potentially liver enzymes. The resulting aromatic amines can be further metabolized to reactive electrophilic species that can bind to DNA and other macromolecules, leading to mutagenic and carcinogenic effects.[3]

Conclusion

The available data on the toxicological and ecotoxicological properties of Acid Red 151 is limited. The acute oral toxicity in rats is low. However, the potential for this azo dye to be metabolized into harmful aromatic amines warrants further investigation, particularly concerning its mutagenic and carcinogenic potential. There is a significant data gap in the ecotoxicological profile of Acid Red 151, and further testing according to standardized guidelines is necessary to adequately assess its environmental risk. This technical guide serves as a foundational document for researchers and professionals, highlighting the current state of knowledge and identifying critical areas for future research.

References

- 1. Title, Danish Environmental Protection Agency [www2.mst.dk]

- 2. An Integrative Approach to Study Bacterial Enzymatic Degradation of Toxic Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | An Integrative Approach to Study Bacterial Enzymatic Degradation of Toxic Dyes [frontiersin.org]

- 4. moore-college-files.s3.amazonaws.com [moore-college-files.s3.amazonaws.com]

- 5. Toxicity and Fate of Azo Dyes, Danish Environmental Protection Agency [www2.mst.dk]

Methodological & Application

Application Notes and Protocols for Staining Polyamide Fibers with Acid Red 151

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the staining of polyamide (nylon) fibers with Acid Red 151, a common anionic azo dye. The protocol is designed to yield consistent and reproducible results for research and development applications where precise colorimetric analysis and fastness properties are critical.

Introduction

Acid Red 151 is widely used for dyeing protein and synthetic fibers such as wool, silk, and polyamide. The staining mechanism relies on the ionic interaction between the anionic sulfonate groups of the dye and the protonated amino groups of the polyamide fibers under acidic conditions.[1] The control of pH, temperature, and auxiliary chemicals is crucial for achieving optimal dye uptake, levelness, and fastness properties.

Experimental Protocols

This section outlines the materials, equipment, and step-by-step procedures for the exhaust dyeing of polyamide fibers with Acid Red 151.

Materials and Equipment

-

Substrate: Polyamide 6 or Polyamide 6,6 fabric, scoured and bleached

-

Dye: Acid Red 151 (C.I. 26900)

-

Chemicals:

-

Acetic acid (CH₃COOH) or formic acid (HCOOH) for pH adjustment

-

Anionic leveling agent

-

Sodium sulfate (Na₂SO₄) (optional, for exhaustion)

-

Cationic fixing agent

-

Non-ionic detergent

-

-

Equipment:

-

Laboratory-scale dyeing machine (e.g., shaking water bath, glycerin bath)

-

Beakers or dyeing tubes

-

pH meter

-

Spectrophotometer for colorimetric analysis

-

Standard laboratory glassware

-

Grey scale for assessing color change and staining (ISO 105-A02 and A03)

-

Light fastness tester (Xenon arc lamp)

-

Crockmeter/Rubbing fastness tester

-

Dyeing Workflow

Caption: Experimental workflow for staining polyamide fibers with Acid Red 151.

Detailed Staining Protocol

-

Preparation of the Dyebath:

-

Dyeing Procedure:

-

Introduce the polyamide fiber sample into the dyebath at an initial temperature of 40°C.[4]

-

Allow the fiber to wet out for 5-10 minutes.

-

Add 1.0-3.0% owf of predissolved Acid Red 151 dye to the bath.

-

Adjust the pH of the dyebath to 4.0-5.5 using acetic acid. For darker shades, a lower pH within this range is recommended.[2][3]

-

Raise the temperature of the dyebath to 95-100°C at a rate of 1-2°C per minute.[4][5]

-

Hold the temperature at 95-100°C for 45-60 minutes to allow for dye migration and fixation.[4]

-

After the dyeing time, cool the dyebath to approximately 70°C.

-

-

Post-Treatment:

-

Remove the dyed fiber from the bath and perform a cold rinse to remove excess surface dye.

-

Conduct a soaping treatment in a fresh bath containing 1-2 g/L of a non-ionic detergent at 60-70°C for 10-15 minutes to remove unfixed dye.[1]

-

Rinse the fiber thoroughly with warm and then cold water until the rinse water is clear.

-

Optional Fixation Step (for improved wash fastness): In a fresh bath, treat the dyed and rinsed fibers with a cationic fixing agent according to the manufacturer's instructions. This is typically done at a slightly acidic to neutral pH at around 40-60°C for 20-30 minutes.[6]

-

Perform a final rinse and allow the stained fibers to air dry or dry in an oven at a low temperature.

-

Data Presentation

The following table summarizes the expected quantitative data for polyamide fibers stained with Acid Red 151 according to the specified protocol.

| Parameter | Test Method | Expected Result |

| Color Yield | ||

| Color Strength (K/S) | Kubelka-Munk | 5.0 - 10.0 |

| Fastness Properties | ||

| Wash Fastness (Color Change) | ISO 105-C06 (A2S) | 4 |

| Wash Fastness (Staining) | ISO 105-C06 (A2S) | 3-4 |

| Light Fastness | ISO 105-B02 | 4 |

| Rubbing Fastness (Dry) | ISO 105-X12 | 4 |

| Rubbing Fastness (Wet) | ISO 105-X12 | 3 |

Note: Fastness ratings are on a scale of 1-5, where 5 is the best. K/S values are dependent on the specific polyamide substrate and dye concentration.

Signaling Pathways and Logical Relationships

Mechanism of Acid Dyeing on Polyamide

The fundamental principle of staining polyamide with acid dyes involves an ionic bonding mechanism. This process is highly dependent on the pH of the dyebath.

Caption: Mechanism of ionic bonding between Acid Red 151 and polyamide fibers.

Under acidic conditions, the terminal amino groups (-NH₂) of the polyamide fiber become protonated, acquiring a positive charge (-NH₃⁺).[1] The anionic sulfonate groups (-SO₃⁻) of the Acid Red 151 molecule are then attracted to these cationic sites, forming strong ionic bonds. This electrostatic attraction is the primary force responsible for the fixation of the dye onto the fiber.[1] The entire process is an equilibrium reaction, influenced by temperature, pH, and the concentration of dye and electrolytes in the bath.

References

- 1. textilelearner.net [textilelearner.net]

- 2. shijichenxing.com [shijichenxing.com]

- 3. textilestudycenter.com [textilestudycenter.com]

- 4. Application of Acid Dyes in Nylon Fiber Dyeing - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]

- 5. US5364417A - Method of dyeing nylon fiber with acid dye: sullfamic acid - Google Patents [patents.google.com]

- 6. crimsonpublishers.com [crimsonpublishers.com]

Application Notes and Protocols: Dyeing Silk with Acid Red 151 in Textile Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Acid Red 151 for dyeing silk fibers in a research and development setting. The protocols and data presented are intended to ensure reproducibility and accurate evaluation of dyeing processes and outcomes.

Overview of Acid Red 151

Acid Red 151, also known as C.I. 26900, is a diazo acid dye widely used for dyeing protein fibers such as silk and wool, as well as polyamides.[1][2][3] Its anionic nature allows it to form strong ionic bonds with the cationic amino groups in silk fibroin under acidic conditions, resulting in good color yield and fastness properties.[4]

Chemical Structure and Properties:

| Property | Value |

| C.I. Name | Acid Red 151 |

| C.I. Number | 26900 |

| CAS Number | 6406-56-0 |

| Chemical Class | Diazo |

| Molecular Formula | C22H15N4NaO4S |

| Molecular Weight | 454.43 g/mol |

| Appearance | Dark Red Powder |

| Solubility | Soluble in water |

Quantitative Data: Dyeing Parameters and Fastness Properties

Optimal Dyeing Parameters

Successful and reproducible dyeing of silk with Acid Red 151 requires precise control over several key parameters. The isoelectric point of silk fibroin is in the range of pH 4.2-5.0. Dyeing at a pH below this point increases the number of protonated amino groups (-NH3+), enhancing the electrostatic attraction with the anionic dye molecules.

| Parameter | Recommended Value/Range | Notes |

| Dye Concentration (% owf) | 1.0 - 4.0% | On the weight of fabric; adjust for desired shade depth. |

| pH of Dyebath | 4.0 - 5.0 | Adjust with acetic acid. Optimal dye uptake occurs in this range. |

| Dyeing Temperature | 85 - 95°C | Gradual temperature rise is crucial to ensure level dyeing. |

| Dyeing Time | 45 - 60 minutes | At final dyeing temperature. |

| Liquor Ratio | 1:20 to 1:40 | Ratio of the weight of the dyeing liquor to the weight of the fabric. |

| Acetic Acid (80%) | 1.0 - 2.0% | To maintain the acidic pH of the dyebath. |

| Sodium Sulfate (Glauber's Salt) | 5 - 10% | Promotes dye migration and levelness. |

Colorfastness Properties of Silk Dyed with Acid Red 151

The following table summarizes the expected colorfastness ratings for silk dyed with Acid Red 151, based on standardized testing methods. The ratings are on a scale of 1 to 5, where 5 indicates the highest fastness.

| Fastness Test | Rating |

| Light Fastness | 4 |

| Washing (Soaping) Fastness - Fading | 2-3 |

| Washing (Soaping) Fastness - Staining | 2-3 |

| Perspiration Fastness - Fading | 4 |

| Perspiration Fastness - Staining | 3-4 |

| Dry Rubbing Fastness | 4 |

| Wet Rubbing Fastness | 4 |

| Ironing Fastness - Fading | 4 |

| Ironing Fastness - Staining | 4-5 |

Experimental Protocols

Pre-treatment of Silk Fabric (Degumming)

Objective: To remove sericin, waxes, and other impurities from the raw silk to ensure uniform dye penetration.

Materials:

-

Raw silk fabric

-

Sodium carbonate (Na2CO3)

-

Non-ionic detergent

-

Distilled water

Procedure:

-

Prepare a degumming bath with 2 g/L sodium carbonate and 1 g/L non-ionic detergent in distilled water.

-

Immerse the silk fabric in the bath at a liquor ratio of 1:30.

-

Heat the bath to 90-95°C and maintain for 1-2 hours.

-

Rinse the fabric thoroughly with hot water, followed by cold water, to remove all traces of sericin and chemicals.

-

Allow the fabric to air dry at room temperature.

Dyeing Protocol for Acid Red 151 on Silk

Objective: To dye the pre-treated silk fabric with Acid Red 151 to a specified shade.

Materials:

-

Degummed silk fabric

-

Acid Red 151 dye powder

-

Acetic acid (80%)

-

Sodium sulfate (anhydrous)

-

Distilled water

Procedure:

-

Accurately weigh the dry, degummed silk fabric.

-

Calculate the required amounts of Acid Red 151, acetic acid, and sodium sulfate based on the weight of the fabric and the desired percentages (see Table 2.1).

-

Prepare the dyebath in a stainless steel or glass vessel with the calculated amount of distilled water for the desired liquor ratio.

-

Dissolve the sodium sulfate in the dyebath.

-

Make a paste of the Acid Red 151 powder with a small amount of cold water, then dissolve it completely by adding hot water. Add the dissolved dye to the dyebath and stir well.

-

Add the calculated amount of acetic acid to the dyebath to adjust the pH to 4.0-5.0.

-

Immerse the wetted silk fabric into the dyebath at 40°C.

-

Gradually raise the temperature of the dyebath to 90°C at a rate of 1-2°C per minute.

-

Maintain the temperature at 90°C for 45-60 minutes, with occasional gentle stirring to ensure even dyeing.

-

After dyeing, allow the dyebath to cool down to 50-60°C.

-

Remove the fabric from the dyebath and rinse with cold water until the water runs clear.

Post-treatment (After-washing)

Objective: To remove any unfixed dye from the fabric surface to improve wet fastness properties.

Materials:

-

Non-ionic detergent

-

Distilled water

Procedure:

-

Prepare a washing bath with 1 g/L non-ionic detergent in distilled water at 40-50°C.

-

Wash the dyed silk fabric in this solution for 10-15 minutes.

-

Rinse the fabric thoroughly with cold water.

-

Squeeze out excess water gently and air dry the fabric away from direct sunlight.

Visualizations

Experimental Workflow for Silk Dyeing

References

- 1. cncolorchem.com [cncolorchem.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. Acid Red 151 Manufacturers Suppliers in Mumbai Gujarat India [colorantsgroup.com]

- 4. Skyacido® Acid Red 151 - Buy acid dyes red 151, acid dyes fluorescent dye, acid dyes cas 6404-56-0 Product on TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]

Application of Acid Red 151 in Leather Tanning and Finishing: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 151, also known as C.I. Acid Red 151, is a diazo acid dye widely utilized in the textile, paper, and leather industries.[1][2] In leather production, it is valued for achieving vibrant red shades on various types of hides, particularly chrome-tanned leather. This document provides detailed application notes and experimental protocols for the use of Acid Red 151 in leather dyeing and finishing, intended to support research and development activities. The protocols outlined are based on established principles of acid dyeing for leather and available technical data for Acid Red 151.

Properties of Acid Red 151

Acid Red 151 is a red powder that is soluble in water.[3] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| C.I. Name | Acid Red 151[4] |

| C.I. Number | 26900[3][4] |

| CAS Number | 6406-56-0[5] |

| Molecular Formula | C22H15N4NaO4S[4][6] |

| Molecular Weight | 454.43 g/mol [5][6] |

| Chemical Class | Diazo[1] |

| Physical Appearance | Red Powder[1][3] |

| Solubility | Soluble in water[3] |

Application in Leather Dyeing

The application of Acid Red 151 to leather, particularly chrome-tanned leather, is an acidic dyeing process. The anionic nature of the dye allows it to form ionic bonds with the cationic sites on the collagen fibers of the leather, a process optimized under acidic conditions. The dyeing process typically involves pre-treatment (neutralization), dyeing, fixation, and post-treatment (fatliquoring and finishing).

Quantitative Data: Fastness Properties

The fastness properties of Acid Red 151 on leather are crucial for determining its suitability for various applications. The following table summarizes available fastness data. It is important to note that fastness ratings can vary depending on the leather substrate, dye concentration, and processing conditions.

| Fastness Property | ISO Standard | AATCC Standard | Rating |

| Light Fastness | ISO 105-B02 | - | 4[4] |

| - | AATCC | 6[4] | |

| Soaping (Fading) | ISO | - | 4[4] |

| Soaping (Stain) | ISO | - | 3-4[4] |

| Perspiration (Fading) | ISO | - | 4[4] |

| Perspiration (Stain) | ISO | - | 3-4[4] |

| Oxygen Bleaching (Fading) | ISO | - | 4[4] |

| Oxygen Bleaching (Stain) | ISO | - | 3-4[4] |

| Washing Fastness | - | - | 3[3] |

Experimental Protocol: Dyeing of Chrome-Tanned Leather

This protocol describes a general procedure for dyeing chrome-tanned leather with Acid Red 151. Researchers should optimize parameters based on the specific type of leather and desired shade.

Materials and Equipment:

-

Chrome-tanned leather (wet blue), shaved to a uniform thickness

-

Acid Red 151

-

Sodium bicarbonate or Sodium formate (neutralizing agent)

-

Formic acid (85%)

-

Leveling agent (e.g., ethoxylated fatty alcohol)

-

Fatliquoring agent

-

Laboratory-scale dyeing drum

-

pH meter

-

Thermometer

Procedure:

Step 1: Pre-treatment (Neutralization)

-

Washing: Wash the chrome-tanned leather in the dyeing drum with 200-300% water (based on shaved weight) at 35°C for 15-20 minutes to remove residual salts and acids from the tanning process.[7] Drain the float.

-

Neutralization: Add 100-200% water at 35-40°C. Add 1-2% sodium bicarbonate or 1-3% sodium formate.[7] Drum for 45-60 minutes. The target pH of the leather's cross-section should be between 4.5 and 6.5.

-

Rinsing: Rinse the neutralized leather thoroughly with water to remove any remaining neutralizing agents.

Step 2: Dyeing

-

Dye Bath Preparation: Prepare the dye bath with 100-200% water at 40-50°C.

-

Initial Drumming: Place the neutralized and rinsed leather in the drum with the water.

-

Addition of Auxiliaries: Add 0.5-1.0% of a leveling agent and drum for 10-15 minutes for even distribution.

-

Dye Addition: Dissolve 1-5% of Acid Red 151 (percentage based on desired shade depth: 1-2% for light shades, 3-5% for medium to dark shades) in hot water and add it to the drum. Continue drumming for 30-45 minutes to allow for dye penetration.

-

Temperature Increase: Gradually increase the temperature to 55-60°C.[7]

-

Fixation: After 30 minutes at the higher temperature, slowly add 1-3% of formic acid (85%), diluted 1:10 with water, in two to three intervals over 30 minutes to lower the pH to 3.5-4.0 for dye fixation.

-

Completion: Continue drumming for another 30-60 minutes to ensure complete dye fixation and exhaustion of the dye bath.

-

Rinsing: Drain the dye bath and rinse the dyed leather thoroughly with water until the water runs clear.

Step 3: Post-treatment (Fatliquoring)

-

Fatliquoring Bath: Prepare a new bath with 100% water at 50-60°C.

-

Fatliquor Addition: Add 4-8% of a suitable fatliquoring agent.

-

Drumming: Drum the leather for 45-60 minutes to ensure deep and uniform penetration of the fatliquor.

-

Final Steps: Drain the bath. The leather can then be set out, dried, and staked.

Application in Leather Finishing

Acid Red 151 can also be incorporated into the finishing topcoat to adjust the final shade or enhance the color.

Experimental Protocol: Topcoat Finishing

Materials and Equipment:

-

Dyed and fatliquored leather

-

Aqueous topcoat formulation (e.g., acrylic or polyurethane-based)

-

Acid Red 151

-

Wetting and leveling agents for finishing

-

Spray gun or roller coater

Procedure:

-

Dye Solution Preparation: Prepare a concentrated stock solution of Acid Red 151 in water.

-

Topcoat Formulation: To the clear aqueous topcoat formulation, add the Acid Red 151 stock solution dropwise while stirring until the desired color is achieved. Typically, the dye concentration in the final topcoat mixture is low (0.1-1.0%).

-

Additives: Incorporate necessary wetting and leveling agents into the colored topcoat.

-

Application: Apply the colored topcoat to the leather surface using a spray gun or roller coater.

-

Drying: Dry the finished leather according to the topcoat manufacturer's recommendations.

Visualizations

Caption: Workflow for dyeing chrome-tanned leather with Acid Red 151.

Caption: Workflow for topcoat finishing of leather with Acid Red 151.

References

- 1. Acid Red 151 Manufacturers Suppliers in Mumbai Gujarat India [colorantsgroup.com]

- 2. Acid Red Dyes - High-Quality and Affordable Prices [leatherdyes.net]

- 3. colorantsgroup.com [colorantsgroup.com]

- 4. ACID RED 151 Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Acid Red 151 Red F2r 150% Wool Silk Leather Acid Dyes [ritan-chemical.com]

- 6. worlddyevariety.com [worlddyevariety.com]

- 7. DYESTUFFS and DYEING OF LEATHER – Debag Kimya [debagkimya.com]

C.I. Acid Red 151: Exploring its Potential as a Fluorescent Probe in Cell Imaging

For Immediate Release

C.I. Acid Red 151, a diazo dye traditionally used in the textile, leather, and paper industries, is gaining interest for its potential applications in biological research, particularly in the realm of cell imaging. While comprehensive data on its use as a fluorescent probe is still emerging, its classification as a "Fluorescent Dye" and for "Histological Analysis" by some suppliers suggests a promising future in cellular and tissue staining. This document provides an overview of its known properties and outlines generalized protocols for its application in cell imaging, intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for the initial design of experimental protocols.

| Property | Value | Reference |

| C.I. Name | Acid Red 151 | |

| CAS Number | 6406-56-0 | |

| Molecular Formula | C₂₂H₁₅N₄NaO₄S | |

| Molecular Weight | 454.43 g/mol | |

| Appearance | Dark red powder | |

| Solubility | Soluble in water and ethanol | |

| Absorbance Maximum (λmax) | 510 nm | [1] |

Principles of Staining with Acid Dyes

Acid dyes, including this compound, are anionic compounds that carry a negative charge. Their staining mechanism in biological samples is primarily based on electrostatic interactions with positively charged components within cells and tissues. Under acidic conditions, proteins in the cytoplasm and extracellular matrix become protonated, acquiring a net positive charge. This facilitates the binding of the anionic dye, resulting in the staining of these structures. The intensity of staining is therefore pH-dependent, with acidic environments favoring stronger interactions.

Potential Applications in Cell Imaging

Given its chemical nature, this compound is anticipated to function as a counterstain in histological and cytological preparations, highlighting cytoplasmic and extracellular features in contrast to nuclear stains. Its potential as a fluorescent probe, however, remains largely unexplored. Further research is required to determine its specific cellular targets, photophysical properties (such as fluorescence emission spectrum, quantum yield, and photostability), and potential cytotoxicity.

Generalized Experimental Protocols

The following protocols are based on general procedures for using new fluorescent probes in cell imaging and should be optimized for specific cell types and experimental conditions.

Protocol 1: General Staining of Fixed Cells

This protocol provides a basic framework for evaluating the staining pattern of this compound in fixed cultured cells.

Materials:

-

This compound

-

Cultured cells on coverslips

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture: Grow cells to the desired confluency on sterile glass coverslips in a petri dish.

-

Washing: Gently wash the cells twice with PBS.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Washing: Wash the cells three times with PBS.

-

Staining: Prepare a stock solution of this compound in distilled water or ethanol. Dilute the stock solution in PBS to a range of working concentrations (e.g., 1-10 µM). Incubate the cells with the staining solution for 15-30 minutes at room temperature, protected from light.

-

Washing: Wash the cells three to five times with PBS to remove unbound dye.

-

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope with an excitation source near the absorbance maximum of 510 nm. The emission filter should be selected based on the yet-to-be-determined emission spectrum of the dye.

Protocol 2: Live Cell Imaging (Exploratory)

This protocol is intended for the initial assessment of this compound's suitability for live-cell imaging. Caution: The cytotoxicity of this compound has not been established. It is crucial to perform viability assays in parallel.

Materials:

-

This compound

-

Cultured cells in a glass-bottom dish

-

Live-cell imaging medium (phenol red-free)

-

Fluorescence microscope with an environmental chamber

Procedure:

-

Cell Culture: Plate cells in a glass-bottom dish suitable for live-cell imaging and grow to the desired confluency.

-

Staining Solution Preparation: Prepare a stock solution of this compound. Dilute the stock solution in pre-warmed, serum-free, phenol red-free medium to a range of low micromolar concentrations.

-

Cell Staining: Replace the culture medium with the staining solution and incubate for 15-30 minutes in a cell culture incubator.

-

Washing: Gently wash the cells twice with pre-warmed live-cell imaging medium to remove excess dye.

-

Imaging: Place the dish on the microscope stage within an environmental chamber maintained at 37°C and 5% CO₂. Use the lowest possible excitation light intensity to minimize phototoxicity and acquire images.

Visualizations

As specific signaling pathways or validated experimental workflows for this compound in cell imaging are not yet established, the following diagrams illustrate the general principles and a hypothetical workflow.

Figure 1. Proposed staining mechanism of this compound.

Figure 2. General experimental workflow for cell imaging.

Future Directions

The preliminary information on this compound suggests its potential as a biological stain. However, rigorous characterization is necessary to validate its use as a fluorescent probe for cell imaging. Key areas for future investigation include:

-

Determination of Photophysical Properties: Measurement of the fluorescence emission spectrum, quantum yield, molar extinction coefficient, and photostability.

-

Cytotoxicity Assessment: Evaluation of the dye's effect on cell viability and proliferation over various concentrations and incubation times.

-

Cellular Specificity: Identification of the specific cellular compartments and biomolecules that this compound binds to.

-

Optimization of Staining Protocols: Development of detailed and robust protocols for various cell types and imaging modalities.

The exploration of traditional dyes like this compound for novel applications in biological imaging could provide cost-effective and readily available tools for the scientific community. Further research will be instrumental in unlocking the full potential of this compound as a fluorescent probe.

References

Application Notes: Staining Protocols for Histological Samples Using Acid Red 151

For Researchers, Scientists, and Drug Development Professionals

Introduction to C.I. Acid Red 151 in Histological Staining

This compound (CAS 6406-56-0) is a double azo dye belonging to the class of anionic acid dyes.[1] In histological applications, acid dyes are utilized to stain basic (acidophilic) tissue components. The fundamental principle of this staining method lies in the electrostatic attraction between the negatively charged anionic dye molecules and the positively charged cationic components within the tissue.[2][3] Key targets for acid dyes include proteins in the cytoplasm, muscle fibers, and collagen.[2][3]

The intensity of staining with acid dyes is highly dependent on the pH of the staining solution. An acidic environment increases the number of positively charged groups on tissue proteins, thereby enhancing the binding of the anionic dye and resulting in a more intense stain.[2][4] Consequently, Acid Red 151 is a suitable candidate for use as a counterstain in routine histology, often in conjunction with a nuclear stain such as hematoxylin, to provide clear visual contrast between the nucleus and cytoplasm. It can also be a component in trichrome staining methods for differentiating muscle and collagen.[2]

Data Presentation

Physicochemical Properties of this compound

| Property | Value | Reference |

| C.I. Name | Acid Red 151 | [1] |

| CAS Number | 6406-56-0 | [1] |

| Molecular Formula | C22H15N4NaO4S | [1] |

| Molecular Weight | 454.43 g/mol | [1] |

| Appearance | Dark red powder | [1] |

| Solubility in Water | 20 g/L | [5] |

Optimization of Staining Protocol

The following table should be used to record and compare results during the optimization of the staining protocol for specific tissue types and experimental conditions.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 | Observed Results/Comments |

| Fixative Used | |||||

| Tissue Type | |||||

| Section Thickness | |||||

| Acid Red 151 Conc. | |||||

| Staining Solution pH | |||||

| Staining Time | |||||

| Differentiation Time | |||||

| Nuclear Stain | |||||

| Staining Intensity | |||||

| Background Staining | |||||

| Overall Quality |

Experimental Protocols

Principle of Staining

This protocol details the use of Acid Red 151 as a cytoplasmic counterstain following nuclear staining with an iron hematoxylin, which is resistant to acidic solutions. The anionic Acid Red 151 will bind to the positively charged proteins in the cytoplasm, muscle, and collagen, staining them in shades of red. The hematoxylin, a basic dye complex, will stain the negatively charged nucleic acids in the cell nuclei a purplish-blue.

Required Materials

-

This compound powder

-

Distilled water

-

Glacial acetic acid

-

Weigert's Iron Hematoxylin (Solutions A and B) or other suitable hematoxylin

-

Hydrochloric acid

-

Ethanol (100%, 95%, and 70%)

-

Xylene or xylene substitute

-

Paraffin-embedded tissue sections on slides

-

Staining jars

-

Permanent mounting medium and coverslips

Solution Preparation

-

Acid Red 151 Staining Solution (0.5% - 1.0% w/v in 1% Acetic Acid):

-

Dissolve 0.5g to 1.0g of Acid Red 151 powder in 100 mL of distilled water.

-

Add 1.0 mL of glacial acetic acid.

-

Mix thoroughly and filter before use. The optimal concentration should be determined empirically.

-

-

Weigert's Iron Hematoxylin:

-

Prepare fresh by mixing equal parts of Solution A and Solution B immediately before use.

-

-

Acid Alcohol (1% HCl in 70% Ethanol):

-

Add 1 mL of concentrated hydrochloric acid to 99 mL of 70% ethanol.

-

Staining Procedure

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene: 2 changes, 5 minutes each.

-

Transfer to 100% ethanol: 2 changes, 3 minutes each.

-

Transfer to 95% ethanol: 2 changes, 3 minutes each.

-

Transfer to 70% ethanol: 3 minutes.

-

Rinse gently in running tap water.[2]

-

-

Nuclear Staining:

-

Immerse in freshly mixed Weigert's iron hematoxylin for 5-10 minutes.

-

Wash in running tap water for 5 minutes.

-

Differentiate in 1% acid alcohol with quick dips (1-3 seconds) until the cytoplasm is pale pink.[2]

-

Wash immediately in running tap water.

-

"Blue" the sections in a suitable alkaline solution (e.g., Scott's tap water substitute) or running tap water for 1-2 minutes.

-

Wash in running tap water for 5 minutes.

-

-

Counterstaining with Acid Red 151:

-

Immerse slides in the Acid Red 151 staining solution for 3-5 minutes. The optimal time will depend on the desired staining intensity and should be determined through optimization.

-

Briefly rinse in distilled water to remove excess stain.

-

-

Dehydration and Mounting:

-

Dehydrate rapidly through graded alcohols: 95% ethanol (2 changes, 1 minute each), 100% ethanol (2 changes, 1 minute each).

-

Clear in xylene or a xylene substitute: 2 changes, 3 minutes each.

-

Mount with a permanent mounting medium and apply a coverslip.

-

Expected Results

-

Nuclei: Blue/Purple

-

Cytoplasm, Muscle, Keratin: Shades of Red

-

Collagen: Pink/Red

Visualizations

Staining Mechanism

Caption: Electrostatic attraction between anionic Acid Red 151 and protonated tissue proteins.

Experimental Workflow

Caption: Standard workflow for staining histological samples with Acid Red 151.

References

Application Notes and Protocols: Adsorption of Acid Red 151 on Activated Carbon

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the adsorption of the anionic dye Acid Red 151 onto activated carbon. This information is critical for wastewater treatment research, process optimization, and the development of efficient purification systems.

Introduction

Acid Red 151 is a synthetic azo dye widely used in the textile, leather, and paper industries. Due to its complex aromatic structure, it is resistant to biodegradation and can persist in the environment, posing a threat to aquatic ecosystems. Adsorption onto activated carbon is a highly effective and widely used method for the removal of such dyes from aqueous solutions due to its large surface area, porous structure, and high affinity for organic molecules. This document outlines the key experimental procedures to evaluate and optimize the adsorption of Acid Red 151 on activated carbon.

Experimental Data Summary

The following tables summarize typical quantitative data obtained from adsorption studies of Acid Red 151 and similar acid dyes on various types of activated carbon. These values serve as a reference for expected outcomes.

Table 1: Optimal Adsorption Parameters for Acid Dyes on Activated Carbon

| Parameter | Optimal Value/Range | Reference Dye(s) | Source(s) |

| pH | 2.0 - 5.0 | Acid Red 151, Acid Red 27, Acid Red 1 | [1][2][3] |

| Adsorbent Dose | 0.1 - 2.0 g/L | Acid Red 151, Reactive Blue 19 | [1][4] |

| Equilibrium Time | 15 - 180 minutes | Acid Red 151, Acid Red 1 | [1][3] |

| Temperature | 25 - 45 °C | Acid Red dyes | [5] |

Table 2: Adsorption Isotherm and Kinetic Model Parameters for Acid Dyes on Activated Carbon

| Model | Parameter | Typical Value Range | Reference Dye(s) | Source(s) |

| Langmuir Isotherm | qmax (mg/g) | 50 - 1500 | Acid Red 151, Acid Red 183, Acid Red 1 | [1][3][6] |

| b (L/mg) | Varies with adsorbent | Acid Red 183 | [6] | |

| Freundlich Isotherm | KF ((mg/g)(L/mg)1/n) | Varies with adsorbent | Acid Red 151, Acid Red 27 | [1][5] |

| n | > 1 (favorable adsorption) | Acid Red 151 | [1] | |

| Pseudo-Second-Order | k2 (g/mg·min) | Varies with system | Acid Red 1, Acid Red dyes | [3][7] |

| Pseudo-First-Order | k1 (1/min) | Varies with system | Acid Red 151 | [1] |

Experimental Protocols

The following are detailed protocols for conducting batch adsorption studies of Acid Red 151 on activated carbon.

Materials and Reagents

-

Adsorbate: Acid Red 151 (C₂₂H₁₅N₄NaO₄S, Molar Mass: 454.43 g/mol )

-

Adsorbent: Activated Carbon (commercial or laboratory-prepared)

-

Reagents: Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment, Deionized water.

-

Equipment: UV-Vis Spectrophotometer, Orbital shaker, pH meter, Analytical balance, Centrifuge or filtration apparatus.

Preparation of Activated Carbon (Example: Chemical Activation)

Activated carbon can be prepared from various carbonaceous precursors. The following is a general procedure for chemical activation.

-

Washing and Drying: Wash the precursor material (e.g., hazelnut shells, passion fruit leaves) with tap water and then deionized water to remove impurities.[8] Dry the material in an oven at 80-110°C until a constant weight is achieved.

-

Grinding and Sieving: Grind the dried material and sieve it to obtain a uniform particle size (e.g., <150 µm).[8]

-

Chemical Impregnation: Mix the powdered precursor with an activating agent (e.g., ZnCl₂, H₃PO₄, or NaOH solution) in a specific ratio (e.g., 1:1 by weight).[6][9] Allow the mixture to stand for several hours (e.g., overnight) to ensure proper impregnation.

-

Carbonization/Activation: Place the impregnated material in a furnace and heat it to a specific temperature (e.g., 350-800°C) under an inert atmosphere for a defined period.

-

Washing and Neutralization: After cooling, wash the activated carbon thoroughly with dilute acid (if a basic activating agent was used) or base (if an acidic agent was used), followed by deionized water until the pH of the wash water is neutral.

-

Drying: Dry the final activated carbon in an oven at 105°C and store it in a desiccator.

Preparation of Acid Red 151 Stock Solution

-

Accurately weigh a specific amount of Acid Red 151 powder.

-

Dissolve the dye in deionized water to prepare a stock solution of a known concentration (e.g., 1000 mg/L).

-

Prepare working solutions of desired concentrations by diluting the stock solution.

Batch Adsorption Experiments

The following procedure is for a typical batch adsorption experiment. These experiments are crucial for determining the effect of various parameters on the adsorption process.

-